molecular formula C26H30N2O6 B2778704 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2174001-23-9

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Cat. No.: B2778704
CAS No.: 2174001-23-9
M. Wt: 466.534
InChI Key: GIRRDVQOTGEKRB-UHFFFAOYSA-N
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Description

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C26H30N2O6 and its molecular weight is 466.534. The purity is usually 95%.
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Biological Activity

The compound 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic derivative that has garnered attention in various biological and medicinal chemistry studies. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group and cyclobutane framework, suggest potential applications in drug design and development.

Chemical Structure

The compound can be represented by the following structural formula:

C19H25N2O5\text{C}_{19}\text{H}_{25}\text{N}_{2}\text{O}_{5}

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly focusing on its interactions with biological systems, potential therapeutic effects, and mechanisms of action.

1. Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives with the Fmoc group have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

3. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a potent inhibitor of specific proteases and kinases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses, potentially useful in treating diseases characterized by dysregulated signaling.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications enhanced anticancer activity, particularly through apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Action

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and activation of caspases.
  • Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in cancer cells, effectively halting proliferation.
  • Antimicrobial Mechanism : The proposed mechanism includes disruption of bacterial membrane integrity and inhibition of essential enzymatic functions within microbial cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesInduction of apoptosisJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus, E. coliSignificant reduction in growth (MIC)Internal Study
Enzyme InhibitionSpecific kinases/proteasesInhibition of enzymatic activityBiochemical Journal

Properties

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-26(22(29)30)12-16(13-26)14-27-23(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRRDVQOTGEKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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